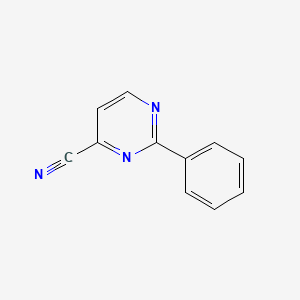
2-Phenylpyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrimidine-4-carbonitrile is an aromatic heterocyclic compound with the molecular formula C11H7N3 and a molecular weight of 181.19 g/mol It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-4-carbonitrile typically involves the reaction of aniline derivatives with appropriate nitriles under specific conditions. One common method includes the use of boronic acids in the presence of a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are generally mild, and the yields are high, making this method efficient and practical.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Phenylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of 2-Phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, as an antifungal agent, it targets the enzyme CYP51, inhibiting its activity and thereby disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.
Comparación Con Compuestos Similares
2-Phenylpyrimidine: A closely related compound with similar structural features.
4-Phenylpyrimidine: Another derivative with a phenyl group at a different position.
6-Phenyl-pyrazine-2-carbonitrile: A structurally related compound with a pyrazine ring instead of a pyrimidine ring.
Uniqueness: 2-Phenylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent antifungal agent targeting CYP51 sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H7N3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-phenylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H |
Clave InChI |
JGWWBSUUFGBHCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


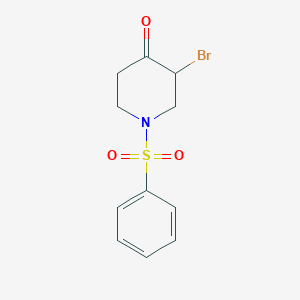
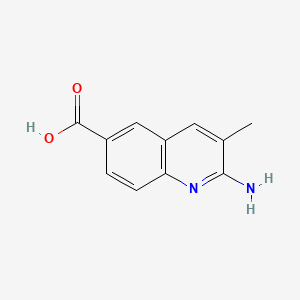
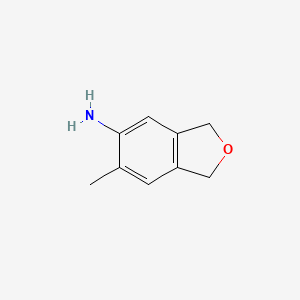
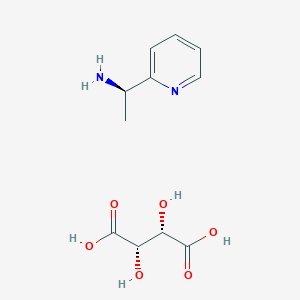
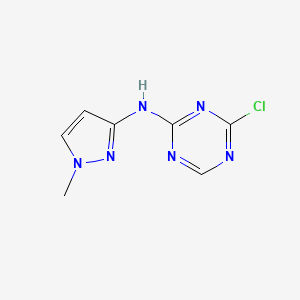
![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)
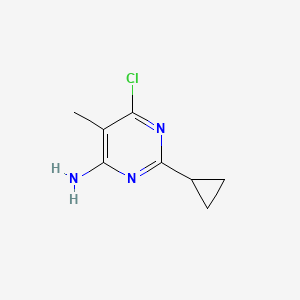



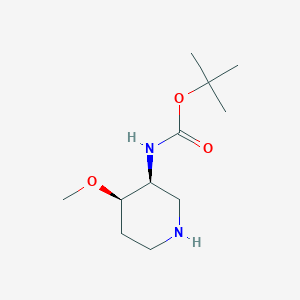
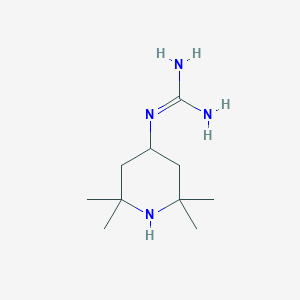
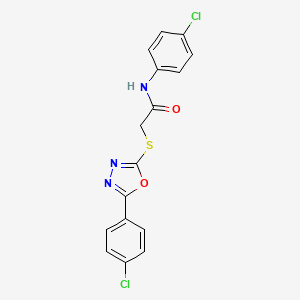
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
